DBCO-PEG4-Propionic-Val-Cit-PAB

ADC linker optimization PEG spacer length aggregation reduction

DBCO-PEG4-Propionic-Val-Cit-PAB is a heterotrifunctional cleavable linker combining a DBCO group for copper-free SPAAC site‑specific conjugation, a PEG4 spacer that reduces aggregation and steric hindrance, and a clinically validated Val-Cit-PAB motif for lysosomal cathepsin B cleavage. This architecture delivers near‑complete conjugation and DAR homogeneity (˜4), not achievable with stochastic maleimide methods. Ideal for benchmarking PEG spacer length and dipeptide stability in ADC developability studies.

Molecular Formula C46H59N7O10
Molecular Weight 870.0 g/mol
Cat. No. B8116141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Propionic-Val-Cit-PAB
Molecular FormulaC46H59N7O10
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C46H59N7O10/c1-32(2)43(45(59)51-38(11-7-22-49-46(47)60)44(58)50-37-17-13-33(31-54)14-18-37)52-41(56)21-24-61-26-28-63-29-27-62-25-23-48-40(55)19-20-42(57)53-30-36-10-4-3-8-34(36)15-16-35-9-5-6-12-39(35)53/h3-6,8-10,12-14,17-18,32,38,43,54H,7,11,19-31H2,1-2H3,(H,48,55)(H,50,58)(H,51,59)(H,52,56)(H3,47,49,60)/t38-,43-/m0/s1
InChIKeyXBZPASAZKMZZJP-SEAIMCLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Propionic-Val-Cit-PAB: Technical Baseline and Molecular Profile for ADC Linker Procurement


DBCO-PEG4-Propionic-Val-Cit-PAB (molecular weight 870.00 g/mol; formula C46H59N7O10) is a heterotrifunctional, cleavable linker designed for site-specific antibody-drug conjugate (ADC) synthesis. The compound integrates three functional domains: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified antibodies ; a discrete tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and reduce conjugate aggregation; and a valine-citrulline-p-aminobenzyl alcohol (Val-Cit-PAB) cleavable motif that undergoes specific proteolytic cleavage by lysosomal cathepsin B, releasing the cytotoxic payload selectively within tumor cells [1]. This linker is supplied at ≥98% purity for research and early development applications .

DBCO-PEG4-Propionic-Val-Cit-PAB: Why In-Class Linker Substitution Compromises ADC Developability and Performance


Substituting DBCO-PEG4-Propionic-Val-Cit-PAB with seemingly analogous DBCO-Val-Cit-PAB linkers (e.g., differing PEG length, DBCO conjugation chemistry, or linker architecture) is not a neutral procurement decision due to the interdependence of PEG length on ADC physicochemical properties and linker stability on therapeutic index. Altering the PEG spacer length (e.g., PEG3 vs. PEG4) can modulate payload hydrophobicity balance, solubility, drug-to-antibody ratio (DAR), and aggregation propensity . Similarly, the specific dipeptide sequence (Val-Cit vs. Val-Ala or Val-Arg) substantially influences in vivo linker stability and anticancer activity in murine models [1]. Furthermore, the SPAAC-enabled site-specific conjugation approach (DBCO to p-azidomethyl-L-phenylalanine) achieves near-complete conjugation and DAR homogeneity, which is not attainable with stochastic maleimide-cysteine conjugation methods that produce heterogeneous ADC populations with variable pharmacokinetics and narrower therapeutic windows [2]. The evidence presented in Section 3 quantifies these differential dimensions.

DBCO-PEG4-Propionic-Val-Cit-PAB: Quantitative Differentiation Evidence Against Closest Analogs


PEG4 vs. PEG3 Linker Architecture: Differential Impact on ADC Aggregation and Conjugation Efficiency

The PEG4 spacer in DBCO-PEG4-Propionic-Val-Cit-PAB provides enhanced aqueous solubility and reduced steric hindrance compared to shorter PEG3 analogs. While direct head-to-head quantitative comparison data for this specific compound versus DBCO-PEG3-propionic-Val-Cit-PAB are limited in the peer-reviewed literature, class-level inference from PEG-linker studies indicates that increasing PEG length from 3 to 4 units improves hydrophilicity and reduces aggregation during bioconjugation . The PEG4 spacer reduces aggregation and precipitation during labeling reactions and minimizes steric hindrance between conjugate components [1]. For ADC applications, longer PEG linkers (PEG4 vs. PEG3) demonstrate a positive effect on pharmacodynamic properties, increased tolerability, and improved mouse survival rates [2].

ADC linker optimization PEG spacer length aggregation reduction steric hindrance

Val-Cit-PAB vs. Alternative Dipeptide Linkers: In Vivo Stability and Anticancer Activity in ADC Models

The Val-Cit dipeptide sequence in DBCO-PEG4-Propionic-Val-Cit-PAB exhibits differential in vivo stability and anticancer activity compared to alternative dipeptide linkers. In a comparative study of noninternalizing F16 antibody-drug conjugates, a single amino acid substitution of the Val-Cit dipeptide linker (e.g., Val-Ala, Val-Lys, Val-Arg) substantially modulated the in vivo stability of the corresponding ADC products as well as anticancer activity in mice bearing human epidermoid A431 carcinoma [1]. Mass spectrometric analysis revealed that the four linkers displayed not only different stability in vivo but also differences in cleavage sites [1]. Val-Cit-PAB linkers have demonstrated superior plasma stability relative to other peptide linkers and are specifically cleaved by cathepsin B in lysosomes, ensuring tumor-selective payload release [2][3].

ADC linker stability dipeptide linker comparison cathepsin B cleavage in vivo ADC performance

DBCO-PEG4 Site-Specific Conjugation: DAR Homogeneity and Complete Conjugation vs. Heterogeneous Maleimide-Cysteine ADCs

The DBCO-PEG4 moiety enables site-specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), achieving near-complete conjugation and DAR homogeneity that is not attainable with traditional stochastic maleimide-cysteine conjugation methods. In a cell-free expression system incorporating p-azidomethyl-L-phenylalanine (pAMF), conjugation with DBCO-(PEG)4-linked payloads resulted in ADCs with near-complete conjugation and potent cell-killing activity with in vitro plasma stability [1]. An ADC conjugated at both light and heavy chains achieved a DAR close to 4, which is potentially more efficacious than DAR 2 counterparts and may improve therapeutic index [1]. Site-specific ADCs, due to payload homogeneity, demonstrate improved pharmacokinetics and wider therapeutic windows compared to heterogeneous ADCs produced via conventional cysteine or lysine conjugation [1][2].

site-specific ADC conjugation SPAAC click chemistry DAR homogeneity DBCO-PEG4 linker

Val-Cit-PAB Linker in Clinically Validated ADCs: Established Safety and Efficacy Profile vs. Unvalidated Peptide Linkers

The Val-Cit-PAB linker platform in DBCO-PEG4-Propionic-Val-Cit-PAB benefits from extensive clinical validation through the FDA-approved ADC brentuximab vedotin (Adcetris), providing a regulatory and safety precedent that unvalidated peptide linkers lack. The valine-citrulline (Val-Cit) dipeptide and p-aminobenzyl (PAB) spacer have been commonly used as a cleavable self-immolating linker in ADC design, including in the clinically approved ADC brentuximab vedotin [1]. Val-Cit-PAB linkers are stable in systemic circulation and cleaved by cathepsin B inside target cells, a mechanism validated across multiple clinical-stage and approved ADCs [2]. This clinical validation track record reduces development risk compared to linkers with novel or uncharacterized dipeptide sequences.

ADC clinical validation Val-Cit-PAB linker brentuximab vedotin regulatory precedent

DBCO-PEG4-Propionic-Val-Cit-PAB: Validated Application Scenarios for ADC Research and Development Procurement


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via SPAAC Click Chemistry

DBCO-PEG4-Propionic-Val-Cit-PAB is optimally deployed for generating site-specific ADCs through copper-free SPAAC conjugation with azide-modified antibodies (e.g., p-azidomethyl-L-phenylalanine incorporation). This approach yields ADCs with near-complete conjugation, DAR homogeneity close to 4, and improved pharmacokinetic profiles compared to heterogeneous ADCs produced by stochastic maleimide-cysteine methods [1]. The PEG4 spacer reduces aggregation during conjugation and minimizes steric hindrance, improving yield and reproducibility in bioconjugation workflows [2].

ADC Payload Release Studies in Cathepsin B-Expressing Tumor Models

The Val-Cit-PAB cleavable motif in DBCO-PEG4-Propionic-Val-Cit-PAB enables targeted payload release in lysosomes of cathepsin B-overexpressing tumor cells, providing a validated platform for studying tumor-selective drug release kinetics and therapeutic index optimization [3]. The linker's in vivo stability profile, modulated by the Val-Cit dipeptide sequence, is clinically validated in Adcetris and supports translational research requiring predictable linker stability and cleavage characteristics [4].

Comparative ADC Linker Optimization Studies for Lead Candidate Selection

DBCO-PEG4-Propionic-Val-Cit-PAB serves as a reference standard for systematic evaluation of PEG spacer length, conjugation chemistry, and dipeptide sequence effects on ADC developability. Researchers can leverage this linker to benchmark alternative PEG lengths (e.g., PEG3 analogs) for aggregation propensity, solubility, and DAR homogeneity, as well as to compare Val-Cit dipeptide performance against Val-Ala, Val-Lys, or Val-Arg variants in in vivo stability and antitumor efficacy models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-Propionic-Val-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.